molecular formula C7H13NO2 B555390 L-Cyclopentylglycine CAS No. 2521-84-8

L-Cyclopentylglycine

Cat. No. B555390
CAS RN: 2521-84-8
M. Wt: 143,19 g/mole
InChI Key: XBPKRVHTESHFAA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cyclopentylglycine is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of L-Cyclopentylglycine involves the stereoselective alkylation of the enolate derived from benzyl (2R,3S)- (−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1) with cyclopentyl iodide . This process affords the anti-α-monosubstituted product, benzyl (2R,3S,5S)- (−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate (3) in 60% yield . Catalytic hydrogenolysis over PdCl2 cleaves the auxiliary ring system to give L-cyclopentylglycine (4) in 84% yield . Subsequent protection of the α-amino function with Fmoc-OSu gives Fmoc-L-cyclopentylglycine (5) in high yield .


Molecular Structure Analysis

The molecular structure of L-Cyclopentylglycine consists of a cyclopentyl group attached to a glycine molecule . The molecular weight of L-Cyclopentylglycine is 143.18 g/mol .


Physical And Chemical Properties Analysis

L-Cyclopentylglycine has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of L-Cyclopentylglycine is 143.094628657 g/mol .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • L-Cyclopentylglycine and its epimers have been synthesized for research into non-proteinogenic amino acids with biological interest. These compounds include structures similar to 2-aminoadipic acid and 2-aminopimelic acid, providing insights into amino acid conformation and properties (Caputo et al., 2006).

2. Cell Proliferative Activity

  • Studies on the neuropeptide cyclo-L-prolylglycine, which includes L-Cyclopentylglycine structure, have shown its impact on cell proliferative activity. This research helps in understanding the peptide's neuroprotective properties and its influence on cell cycle dynamics (Zainullina et al., 2020).

3. Transplant Therapy

  • L-Cyclopentylglycine-related compounds have been explored in transplant therapy. Research on cell-permeable peptides, which include cyclopentylglycine structures, offers potential in developing safer transplant drugs (Noguchi et al., 2004).

4. Enzymatic Resolution for Biosynthetic Studies

  • L-Cyclopentylglycine has been synthesized using enzymatic resolution, contributing to the field of biosynthetic tracer experiments and aiding in understanding enzymatic processes (Andersen et al., 2000).

5. Diabetes Treatment Research

  • Research on dipeptidyl peptidase IV inhibitors, which involve cyclopentylglycine derivatives, has implications in the treatment of type 2 diabetes, demonstrating the compound's potential in therapeutic applications (Augeri et al., 2005).

6. Neuroprotective Properties

  • The study of cyclo-L-prolylglycine and derivatives like N-Phenylacetylglycyl-L-Proline Ethyl Ester highlights the neuroprotective, anxiolytic, and cognitive-enhancing properties of these compounds (Gudasheva et al., 2017).

7. Biotechnological Production of Amino Acids

  • Research on L-phenylglycine, a similar compound to L-Cyclopentylglycine, illustrates genetic engineering approaches in the biotechnological production of non-proteinogenic amino acids, impacting the pharmaceutical industry (Moosmann et al., 2020).

8. Gastrointestinal Research

  • Studies involving L-Cysteine and propargylglycine, structurally related to L-Cyclopentylglycine, have shed light on the mechanisms of gastric acid secretion and the potential treatment of related disorders (Mard et al., 2014).

Safety And Hazards

When handling L-Cyclopentylglycine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

(2S)-2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438806
Record name L-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cyclopentylglycine

CAS RN

2521-84-8
Record name (αS)-α-Aminocyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2521-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cyclopentylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Cyclopentylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cyclopentylglycine
Reactant of Route 2
L-Cyclopentylglycine
Reactant of Route 3
L-Cyclopentylglycine
Reactant of Route 4
L-Cyclopentylglycine
Reactant of Route 5
L-Cyclopentylglycine
Reactant of Route 6
L-Cyclopentylglycine

Citations

For This Compound
38
Citations
S Singh, MW Pennington - Tetrahedron letters, 2003 - Elsevier
… PdCl 2 cleaved the auxiliary ring system to give l-cyclopentylglycine (4) in 84% yield. … l-cyclopentylglycine (5) in high yield. A short and efficient synthesis of Fmoc-l-cyclopentylglycine …
Number of citations: 10 www.sciencedirect.com
K Eisler, J Rudinger, F Šorm - Collection of Czechoslovak …, 1966 - cccc.uochb.cas.cz
… Analogues of oxytocin with isoleucine replaced by L-diethylalanine, L-cyclopentylglycine, and L- and D-cyclohexylglycine …
Number of citations: 36 cccc.uochb.cas.cz
O Nyeki, KS Szalay, L Kisfaludy, E Karpati… - Journal of medicinal …, 1987 - ACS Publications
… Other abbreviations are as follows: Chg, L-cyclohexylglycine; Cpg, L-cyclopentylglycine; Lac, L-lactic acid; HOAc, hydroxyacetic acid… L-Cyclopentylglycine and L-cyclohexylglycine were …
Number of citations: 12 pubs.acs.org
L Gera, JM Stewart, ET Whalley, M Burkard… - …, 1996 - Elsevier
Bradykinin has a broad range of biological activities in both normal physiology and pathophysiology. More than a decade ago, it became apparent that at least two major classes of BK …
Number of citations: 36 www.sciencedirect.com
C Zhang, Y Jiang, C Liu, L Shi, J Li, Y Zeng, L Guo… - Metabolites, 2022 - mdpi.com
… Furthermore, three primary differential metabolites comprising L-cyclopentylglycine, N-methyl-trans-4-hydroxy-L-proline and L-asparagine were also identified; these are involved in the …
Number of citations: 4 www.mdpi.com
DC Cole, JR Stock, AF Kreft, M Antane… - Bioorganic & medicinal …, 2009 - Elsevier
Accumulation of beta-amyloid (Aβ), produced by the proteolytic cleavage of amyloid precursor protein (APP) by β- and γ-secretase, is widely believed to be associated with Alzheimer’s …
Number of citations: 23 www.sciencedirect.com
R Moreira, SD Taylor - ACS Infectious Diseases, 2022 - ACS Publications
… Fmoc-l-cyclopentylglycine-OH was prepared from H-l-cyclopentylglycine-OH according to the procedure of Singh et al. (34) Fmoc-l-Kyn(Boc)-OH was prepared using our procedure. (18…
Number of citations: 3 pubs.acs.org
P Van Arnum - Pharmaceutical Technology, 2007 - pharmtech.com
" Catalytic hydroformylation is the largest application of homogeneous organotransition metal catalysis today," says Professor Clark L. Landis at the Department of Chemistry at the …
Number of citations: 3 www.pharmtech.com
MM Mansuri, JE Starrett Jr, I Ghazzouli… - Journal of medicinal …, 1989 - ACS Publications
… Unnatural amino acids used in this study have been given the following abbreviations:Cpg, lcyclopentylglycine; (dMe)Phe, ß-methylphenylalanine; BocON, 2-[(tert-butoxycarbonyl)oxy]…
Number of citations: 271 pubs.acs.org
S Singh, MW Pennington - BIOPOLYMERS, 2003 - JOHN WILEY & SONS INC 111 …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.